![molecular formula C13H24N4O2S B5665637 (3R*,4S*)-4-propyl-1-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5665637.png)
(3R*,4S*)-4-propyl-1-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]pyrrolidin-3-amine
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Overview
Description
This compound is a part of the pyrazolo[1,5-a]pyridine derivatives, which are significant in medicinal chemistry. The unique structural features of these compounds, including the sulfonyl group, contribute to their potential biological and chemical properties.
Synthesis Analysis
A study by Reddy et al. (2022) details a base-mediated [3 + 2]-cycloannulation strategy for synthesizing pyrazolo[1,5-a]pyridine derivatives (Reddy, Sharadha, & Kumari, 2022). This method involves a K2CO3-mediated tandem cycloannulative-desulfonylation of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For instance, Joekar et al. (2023) conducted a crystal structure and Hirshfeld surface analysis of a closely related compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, providing insights into the supramolecular characteristics of these molecules (Joekar, Hiscock, & Dawe, 2023).
Chemical Reactions and Properties
Wu et al. (2012) described the cycloaddition of N-Sulfonylpyridinium Imides with electron-deficient alkynes, leading to pyrazolo[1,5-a]pyridine derivatives after the elimination of the sulfonyl group (Wu, Wang, Zhao, Li, & Shi, 2012). This indicates the reactivity of sulfonyl groups in such compounds.
properties
IUPAC Name |
(3R,4S)-4-propyl-1-(2-propylpyrazol-3-yl)sulfonylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S/c1-3-5-11-9-16(10-12(11)14)20(18,19)13-6-7-15-17(13)8-4-2/h6-7,11-12H,3-5,8-10,14H2,1-2H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMUCUOCUZZNF-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)S(=O)(=O)C2=CC=NN2CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)S(=O)(=O)C2=CC=NN2CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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